BenchChemオンラインストアへようこそ!

LY134046

PNMT Enzyme Kinetics Epinephrine Synthesis

LY134046 (8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine) is a synthetic, centrally active inhibitor of phenylethanolamine N-methyltransferase (PNMT, also known as norepinephrine N-methyltransferase) – the enzyme that catalyzes the final step in epinephrine biosynthesis from norepinephrine. As a classic tool compound in adrenergic pharmacology, LY134046 is characterized by its high in vitro potency (Ki = 24 nM against rat brain and rabbit adrenal NMT) and its ability to cross the blood-brain barrier to deplete central epinephrine stores without affecting norepinephrine or dopamine concentrations.

Molecular Formula C10H11Cl2N
Molecular Weight 216.10 g/mol
CAS No. 71274-97-0
Cat. No. B1675569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY134046
CAS71274-97-0
Synonyms8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
Lilly 134046
LY 134046
LY 134046, hydrochloride
LY-134046
LY134046
Molecular FormulaC10H11Cl2N
Molecular Weight216.10 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)C(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-9-4-3-7-2-1-5-13-6-8(7)10(9)12/h3-4,13H,1-2,5-6H2
InChIKeyIADAQXMUWITWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY134046 (CAS 71274-97-0) – Potent and Selective PNMT Inhibitor for Adrenergic Research and Neuroscience


LY134046 (8,9-dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine) is a synthetic, centrally active inhibitor of phenylethanolamine N-methyltransferase (PNMT, also known as norepinephrine N-methyltransferase) – the enzyme that catalyzes the final step in epinephrine biosynthesis from norepinephrine [1]. As a classic tool compound in adrenergic pharmacology, LY134046 is characterized by its high in vitro potency (Ki = 24 nM against rat brain and rabbit adrenal NMT) and its ability to cross the blood-brain barrier to deplete central epinephrine stores without affecting norepinephrine or dopamine concentrations [2]. The compound is structurally and mechanistically distinct from other PNMT inhibitors, offering a well-defined pharmacological profile for dissecting the role of central epinephrine neurons in cardiovascular regulation, ethanol intoxication, and neuroendocrine function.

Why Substituting LY134046 with Other PNMT Inhibitors Compromises Experimental Reproducibility and Mechanistic Integrity


Despite sharing a common enzymatic target, PNMT inhibitors are not functionally interchangeable. The pharmacological signature of LY134046 is defined by its unique combination of potent PNMT inhibition, modest α₂-adrenoceptor affinity, and distinctive in vivo cardiovascular profile – a combination that differs markedly from close structural analogs such as SK&F 64139 and SK&F 29661 [1]. For instance, while SK&F 64139 is only ~2-fold more potent at inhibiting PNMT, it is 20- to 50-fold more potent at blocking α₂-adrenoceptors, a difference that profoundly alters its in vivo pharmacology and confounds interpretation of PNMT-specific effects [2]. Substituting LY134046 with an alternative PNMT inhibitor without accounting for these off-target and potency differences will introduce uncontrolled variables, jeopardizing the validity of mechanistic studies and wasting valuable research resources.

Quantitative Differentiation of LY134046: Comparative Evidence for Informed Compound Selection


LY134046 Demonstrates High-Affinity, Competitive Inhibition of PNMT with a Defined Ki of 24 nM

LY134046 is a potent, competitive inhibitor of PNMT with respect to the methyl-accepting substrate norepinephrine. In vitro assays using rat brain and rabbit adrenal gland homogenates established a Ki of 2.4 × 10⁻⁸ M (24 nM) [1]. This value serves as a benchmark for evaluating newer PNMT inhibitors and contextualizes the compound's cellular potency. While direct head-to-head Ki comparisons with all known PNMT inhibitors are not available in a single study, the reported Ki of 24 nM positions LY134046 as a high-affinity tool compound within the benzazepine class.

PNMT Enzyme Kinetics Epinephrine Synthesis Competitive Inhibition

LY134046 Exhibits Superior Selectivity Over α₂-Adrenoceptors Compared to SK&F 64139

A critical differentiation factor for LY134046 is its reduced α₂-adrenoceptor blocking activity relative to the structurally related PNMT inhibitor SK&F 64139. In direct comparative assays, SK&F 64139 was 20- to 50-fold more potent than LY134046 in antagonizing [³H]clonidine binding to rat brain membranes and in inhibiting phenylephrine-induced contractions of rat aortic strips [1]. This difference translates into a cleaner in vivo PNMT inhibition phenotype for LY134046, as demonstrated by its hypotensive and bradycardic effects in spontaneously hypertensive rats that were not significantly affected by phentolamine, propranolol, or atropine pretreatment, confirming a lack of interaction with adrenergic or cholinergic receptors .

Selectivity α₂-Adrenoceptor Off-Target Effects SK&F 64139

In Vivo Epinephrine Depletion by LY134046 is Brain Region-Specific and Sustained Without Affecting Norepinephrine or Dopamine

The in vivo pharmacodynamic profile of LY134046 is characterized by a selective and sustained reduction in brain epinephrine concentrations. In rat brain stem and hypothalamus, a single 40 mg/kg i.p. dose of LY134046 produced a 43-73% depletion of adrenaline that persisted for at least 24 hours, while having no significant effect on norepinephrine or dopamine levels [1][2]. Chronic daily administration (10–40 mg/kg for 5 days) resulted in cumulative reductions in epinephrine, confirming the compound's utility for long-term studies [1]. This contrasts with tranylcypromine, a monoamine oxidase inhibitor, which in a direct comparison study increased epinephrine levels in the hypothalamus (+58%) and brainstem (+67%) [3].

In Vivo Pharmacology Brain Epinephrine Region-Specific Depletion Catecholamine Selectivity

LY134046 Produces a Distinct Cardiovascular Profile in Hypertensive Models: Bradycardia Without Profound Hypotension

In comparative cardiovascular studies, LY134046 exhibits a unique hemodynamic signature distinct from other PNMT inhibitors. In unanesthetized desoxycorticosterone (DOCA)-salt hypertensive rats, SK&F 64139 produced profound hypotension, whereas LY134046 at equivalent doses caused only bradycardia [1]. This difference is attributed to the minimal α₂-adrenoceptor blocking capacity of LY134046. In anesthetized spontaneously hypertensive rats (SHR), acute intraperitoneal injection of 40 mg/kg LY134046 resulted in a sustained decrease in both mean arterial blood pressure and heart rate, effects that were rapid in onset and temporally correlated with significant inhibition of brain NMT activity .

Cardiovascular Hypertension Heart Rate Blood Pressure In Vivo

Validated Research Applications of LY134046 Based on Quantitative Comparative Evidence


Dissecting the Specific Role of Central Epinephrine in Cardiovascular Regulation

LY134046 is the tool of choice for studies aiming to isolate the contribution of brain epinephrine neurons to cardiovascular control. Its high PNMT inhibitory potency (Ki = 24 nM) combined with a >20-fold selectivity window over α₂-adrenoceptors (compared to SK&F 64139) ensures that observed hemodynamic changes – such as the bradycardia seen in DOCA-salt hypertensive rats [1] – are primarily due to central epinephrine depletion rather than peripheral receptor blockade [2]. This makes it ideal for investigating the central mechanisms of hypertension and heart rate regulation.

Investigating the Role of Epinephrine in Ethanol Intoxication and Sedation

LY134046 has been established as a potent and long-lasting antagonist of ethanol intoxication in rat models [3]. Its selectivity profile is critical in this context; the compound CGS 19281A, for example, was ineffective or even potentiated ethanol's effects, highlighting that PNMT inhibition alone is not sufficient and that LY134046's specific pharmacological fingerprint is required for this activity [4]. Researchers investigating the neural substrates of alcohol's sedative and intoxicating effects will find LY134046 to be an essential experimental tool.

Long-Term Depletion of Central Epinephrine for Behavioral and Neuroendocrine Studies

For chronic studies requiring sustained, selective depletion of brain epinephrine without compensatory changes in norepinephrine or dopamine, LY134046 is uniquely suited. Daily i.p. administration of 10-40 mg/kg for 5 days results in cumulative and significant reductions in hypothalamic and brainstem epinephrine concentrations, while dopamine and norepinephrine levels are unaffected or even increased [5]. This sustained, selective depletion profile enables researchers to study the long-term consequences of reduced central adrenergic tone on behaviors such as motor activity and neuroendocrine functions like pulsatile LH release [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY134046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.